molecular formula C16H12FN3OS B1218101 Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide CAS No. 72873-77-9

Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide

Cat. No. B1218101
CAS RN: 72873-77-9
M. Wt: 313.4 g/mol
InChI Key: ZFGBVAXZSVZTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide, also known as Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide, is a useful research compound. Its molecular formula is C16H12FN3OS and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72873-77-9

Product Name

Imidazo(2,1-b)thiazole, 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)-, 1-oxide

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole 1-oxide

InChI

InChI=1S/C16H12FN3OS/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-22(21)16(20)19-14/h1-8H,9-10H2

InChI Key

ZFGBVAXZSVZTFA-UHFFFAOYSA-N

SMILES

C1CS(=O)C2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F

Canonical SMILES

C1CS(=O)C2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F

synonyms

6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo(2,1-b)thiazole-1-dioxide
SK and F 86096
SKF-86096

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1.9 g of 6-(4-fluorophenyl)-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole in 25 ml of methylene chloride cooled to ice-bath temperature was added 1.36 g of m-chloroperbenzoic acid. Stirring was continued for 1 hour then the solution was diluted with methylene chloride and washed with a 1:1 mixture of 5% sodium carbonate and brine. Treating with magnesium sulfate, filtering and stripping gave 2.1 g of the title product which was triturated with ether, filtered and dried to give 1.8 g, m.p.229°-231°.
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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